cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
Cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Scientific Research Applications
Cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
Target of Action
The compound contains a piperazine moiety . Piperazines are a class of organic compounds that often exhibit activity on the central nervous system . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Piperazines often act as antagonists or agonists at their target receptors .
Biochemical Pathways
The compound also contains a tetrazole group. Tetrazoles are known to have diverse biological and clinical applications . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Tetrazole Ring: This step involves the reaction of 3-fluorobenzylamine with sodium azide and triethyl orthoformate to form the tetrazole ring.
Piperazine Derivatization: The tetrazole derivative is then reacted with piperazine to form the piperazine-tetrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Cyclopentyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Uniqueness
Cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is unique due to the presence of the 3-fluorophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
cyclopentyl-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN6O/c19-15-6-3-7-16(12-15)25-17(20-21-22-25)13-23-8-10-24(11-9-23)18(26)14-4-1-2-5-14/h3,6-7,12,14H,1-2,4-5,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXYECRVCIGALM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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